2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide
Overview
Description
2-(2,3-Dimethylphenoxy)-N-(4-fluorophenyl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a phenoxy group substituted with dimethyl groups at the 2 and 3 positions, and a fluorophenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 2,3-dimethylphenyl halide.
Nucleophilic Substitution: The 2,3-dimethylphenyl halide undergoes nucleophilic substitution with sodium phenoxide to form 2,3-dimethylphenoxy.
Amidation Reaction: The 2,3-dimethylphenoxy intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Hydroxylated or carbonyl derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Substitution: Compounds where the fluorine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide exerts its effects depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dimethylphenoxy)-N-(4-chlorophenyl)propanamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2,3-Dimethylphenoxy)-N-(4-bromophenyl)propanamide: Similar structure but with a bromine atom instead of fluorine.
2-(2,3-Dimethylphenoxy)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-fluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-11-5-4-6-16(12(11)2)21-13(3)17(20)19-15-9-7-14(18)8-10-15/h4-10,13H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORNELVZRTDLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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